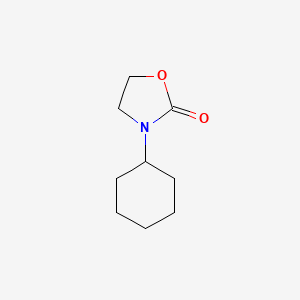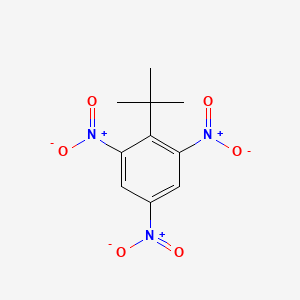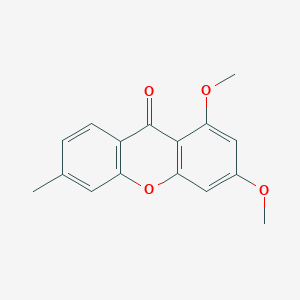![molecular formula C12H19NO3P- B14629078 Ethyl [phenyl(propylamino)methyl]phosphonate CAS No. 54978-99-3](/img/structure/B14629078.png)
Ethyl [phenyl(propylamino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [phenyl(propylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity in different chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [phenyl(propylamino)methyl]phosphonate typically involves the reaction of phenyl(propylamino)methylphosphonic acid with ethanol under acidic or basic conditions. The reaction can be catalyzed by various agents, including palladium catalysts, to enhance the yield and efficiency of the process . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [phenyl(propylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Ethyl [phenyl(propylamino)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of ethyl [phenyl(propylamino)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Ethyl [phenyl(propylamino)methyl]phosphonate can be compared with other similar compounds, such as:
Phenylphosphonic acid: Known for its use as a flame retardant and corrosion inhibitor.
Ethylphosphonic acid: Used in the synthesis of various organophosphorus compounds.
Phenyl(propylamino)methylphosphonic acid: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
54978-99-3 |
|---|---|
Molekularformel |
C12H19NO3P- |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
ethoxy-[phenyl(propylamino)methyl]phosphinate |
InChI |
InChI=1S/C12H20NO3P/c1-3-10-13-12(17(14,15)16-4-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
LHNVDJSTRZXKBE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCNC(C1=CC=CC=C1)P(=O)([O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



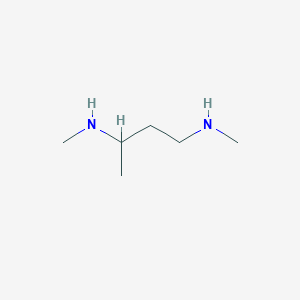
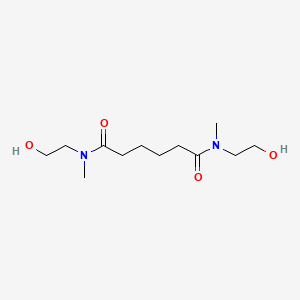
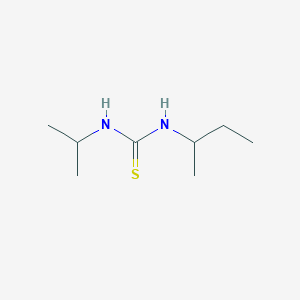
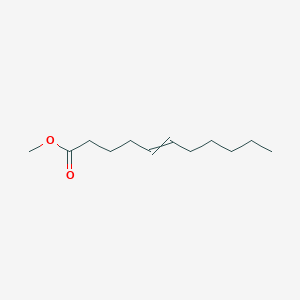

![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)


